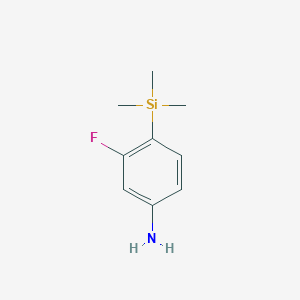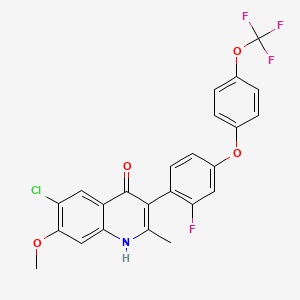
P4Q-391
概要
説明
P4Q-391 is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with various functional groups such as chloro, fluoro, methoxy, and trifluoromethoxy groups. These substitutions impart distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of P4Q-391 typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The general synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of Substituents: The chloro, fluoro, methoxy, and trifluoromethoxy groups are introduced through various substitution reactions. For example, the chloro group can be introduced via chlorination using thionyl chloride, while the methoxy group can be introduced through methylation using methyl iodide.
Coupling Reactions: The phenoxy and phenyl groups are introduced through coupling reactions such as the Ullmann reaction or Suzuki coupling, which involve the use of palladium or copper catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
P4Q-391 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the quinoline core or the substituents, leading to the formation of reduced derivatives.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
科学的研究の応用
P4Q-391 has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism of action of P4Q-391 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes, leading to the disruption of metabolic pathways. Additionally, the compound’s unique structure allows it to interact with multiple targets, enhancing its efficacy and specificity.
類似化合物との比較
Similar Compounds
- 6-chloro-3-(2-fluoro-4-(4-methoxyphenoxy)phenyl)-7-methoxy-2-methylquinolin-4(1H)-one
- 6-chloro-3-(2-fluoro-4-(4-hydroxyphenoxy)phenyl)-7-methoxy-2-methylquinolin-4(1H)-one
- 6-chloro-3-(2-fluoro-4-(4-ethoxyphenoxy)phenyl)-7-methoxy-2-methylquinolin-4(1H)-one
Uniqueness
The presence of the trifluoromethoxy group in P4Q-391 imparts unique chemical properties, such as increased lipophilicity and metabolic stability. This makes the compound more effective in crossing biological membranes and more resistant to metabolic degradation, enhancing its potential as a therapeutic agent.
特性
分子式 |
C24H16ClF4NO4 |
|---|---|
分子量 |
493.8 g/mol |
IUPAC名 |
6-chloro-3-[2-fluoro-4-[4-(trifluoromethoxy)phenoxy]phenyl]-7-methoxy-2-methyl-1H-quinolin-4-one |
InChI |
InChI=1S/C24H16ClF4NO4/c1-12-22(23(31)17-10-18(25)21(32-2)11-20(17)30-12)16-8-7-15(9-19(16)26)33-13-3-5-14(6-4-13)34-24(27,28)29/h3-11H,1-2H3,(H,30,31) |
InChIキー |
NNNAUTBFAMPSKL-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)C2=CC(=C(C=C2N1)OC)Cl)C3=C(C=C(C=C3)OC4=CC=C(C=C4)OC(F)(F)F)F |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[1-(6-bromopyridin-2-yl)piperidin-4-yl]ethanol](/img/structure/B8610745.png)
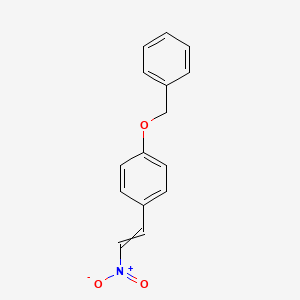
![2-[2-(4-Chlorophenyl)hydrazinylidene]propanoic acid](/img/structure/B8610754.png)
![5-Chloro-N-{2-[4-(2-hydroxyethyl)phenyl]ethyl}-2-methoxybenzamide](/img/structure/B8610756.png)
![6-[(Pyrrolidin-2-ylidene)methyl]-2,3,4,5-tetrahydropyridine](/img/structure/B8610773.png)
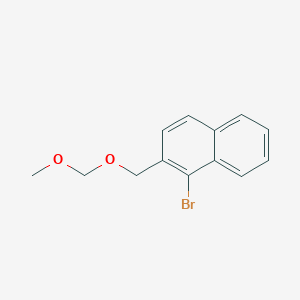
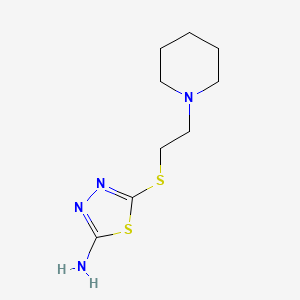
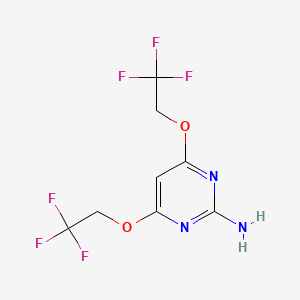
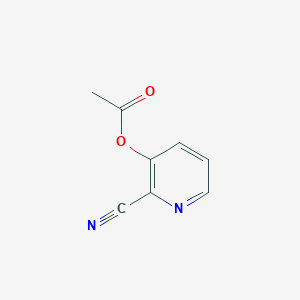
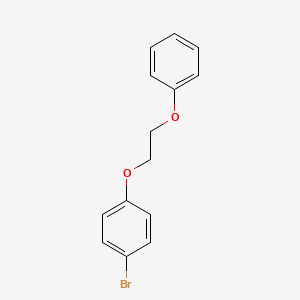
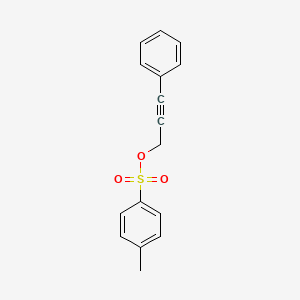
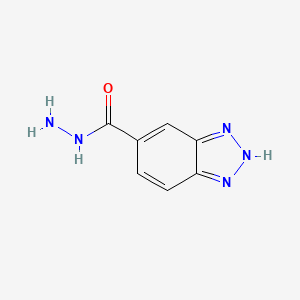
![tert-butyl 2-[(2-methylpropyl)amino]acetate](/img/structure/B8610820.png)
